N-cyclohexyl-N-methyl-2-(methylamino)acetamide

Description

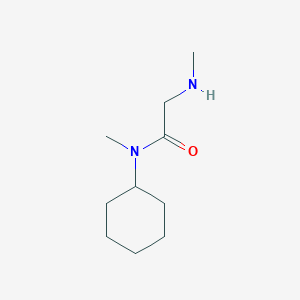

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide (CID 24708018) is a substituted acetamide derivative with the molecular formula C₁₀H₂₀N₂O. Its structure comprises a central acetamide backbone modified with a cyclohexyl group, a methyl group on the nitrogen atom, and a methylamino side chain at the second carbon (SMILES: CNCC(=O)N(C)C1CCCCC1) . The compound’s InChIKey (BLZHAZBHZDELOI-UHFFFAOYSA-N) confirms its stereochemical uniqueness. Its hydrochloride salt form (CAS: Not provided) is characterized by a predicted collision cross-section (CCS) of 179.3 Ų for the [M+H]⁺ ion, suggesting moderate polarity .

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZHAZBHZDELOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-(methylamino)acetamide typically involves the reaction of cyclohexylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Secondary amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide has been explored in several domains of scientific research:

Pharmacology

- Neurological Disorders : Preclinical studies indicate that this compound may have therapeutic effects on conditions such as anxiety and depression due to its interaction with neurotransmitter systems .

- Pain Management : Research has suggested potential analgesic properties, making it a candidate for developing new pain relief medications .

Biochemistry

- Enzyme Inhibition Studies : The compound has been utilized to study the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. It serves as a selective inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets .

Material Science

- Polymer Development : Its chemical structure allows it to act as a building block in synthesizing polymers with specific properties, which can be beneficial in creating advanced materials for various applications .

Case Study 1: Neurological Effects

A study published in Journal of Biological Chemistry examined the effects of this compound on rat models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent .

Case Study 2: Enzyme Interaction

Research conducted on the inhibition of FAAH demonstrated that this compound effectively inhibited the enzyme at low concentrations without affecting other related enzymes. This specificity highlights its utility in distinguishing between different metabolic pathways involving endocannabinoids .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Potential treatment for neurological disorders | Anxiolytic effects observed in animal models |

| Biochemistry | Selective inhibition of FAAH | Effective at low concentrations |

| Material Science | Building block for polymer synthesis | Development of advanced materials |

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-N-methyl-2-(methylamino)acetamide are compared below with analogs in the acetamide family, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Physicochemical Properties Lipophilicity: The cyclohexyl group in this compound contributes to higher lipophilicity compared to aromatic analogs like N-methyl-N-(2-methylphenyl)acetamide . However, the methylamino side chain introduces polarity, balancing solubility . Salt Forms: Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmacological bioavailability.

Synthetic Routes Multicomponent Reactions: Compounds like N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide are synthesized via Ugi-type reactions, yielding high complexity in one step . Reductive Alkylation: Ethyl and methyl derivatives (e.g., ) likely use reductive alkylation of amines with aldehydes/ketones, a common method for N-alkylacetamides.

Biological and Industrial Relevance CNS Targets: Methylamino and cyclohexyl groups (as in ) are common in neuroactive compounds (e.g., melatonergic ligands in ). Agrochemicals: Chloroacetamide derivatives (e.g., ) are widely used as herbicides, though the target compound lacks such substituents. Antimicrobial Potential: Benzyl and cyclohexylamino analogs () show promise in antimicrobial studies due to hydrophobic interactions with bacterial membranes.

Metabolic Stability Hydroxyl vs. Methylamino: The hydroxyl group in N-cyclohexyl-2-hydroxyacetamide increases metabolic susceptibility compared to the methylamino group in the target compound, which may resist oxidative degradation.

Biological Activity

N-cyclohexyl-N-methyl-2-(methylamino)acetamide (also referred to as NCMMA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

- Molecular Formula : C10H20N2O

- Molecular Weight : 184.28 g/mol

- Structural Features : The compound features a cyclohexyl group attached to a methylamino acetamide moiety, which contributes to its unique reactivity and biological interactions .

The biological activity of NCMMA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that NCMMA may act as both an inhibitor and an activator, depending on the context of its use. The exact pathways remain to be fully elucidated, but initial findings indicate that it may modulate neurotransmitter systems, which could be relevant for its neuroprotective properties.

Anticonvulsant Properties

Research indicates that NCMMA exhibits significant anticonvulsant activity, making it a candidate for treating neurological disorders. Studies have demonstrated that derivatives of aminoacetamides possess neuroprotective properties, suggesting that NCMMA may interact with neurotransmitter systems to exert these effects.

Antimicrobial and Anticancer Potential

NCMMA has also shown promise in antimicrobial and anticancer applications. Its structural configuration allows it to interact with cellular targets, potentially inhibiting the growth of various pathogens and cancer cells. For instance, similar compounds have been shown to inhibit enzyme activity crucial for cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-methylcyclohexylamine | Similar cyclohexyl group | Anticonvulsant properties |

| N-cyclohexyl-N-methylbenzylamine | Benzyl group addition | Antimicrobial activity |

| N-cyclohexyl-2-(cyclohexylmethylamino)acetamide | Extended cyclohexyl structure | Potential anticancer effects |

This table highlights the structural similarities and differences among related compounds, illustrating how slight modifications can influence biological activity.

Case Studies and Research Findings

- Anticonvulsant Activity : A study conducted on various aminoacetamide derivatives indicated that those with structural similarities to NCMMA exhibited significant anticonvulsant effects in animal models. The mechanism was linked to modulation of GABAergic transmission.

- Antimicrobial Efficacy : In vitro tests revealed that NCMMA demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism.

- Anticancer Properties : Preliminary assays indicated that NCMMA could inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapeutics. Further research is required to explore its efficacy in vivo and the specific molecular pathways involved .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-cyclohexyl-N-methyl-2-(methylamino)acetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For cyclohexyl groups, analyze splitting patterns in the 1.0–2.5 ppm range.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) for resolution .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated for C₁₁H₂₂N₂O: 198.17 g/mol). Fragmentation patterns help identify structural motifs .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Respiratory protection (N95 masks) is advised if airborne particulates form .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents. Acetamide derivatives may hydrolyze under prolonged exposure to moisture .

- Toxicity Mitigation : Limited toxicological data (common for novel acetamides) warrant adherence to ALARA principles. Conduct acute toxicity assays (e.g., LD₅₀ in rodents) before in vivo studies .

Q. How can researchers assess the compound’s stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Acetamides typically degrade above 150°C .

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .

Advanced Research Questions

Q. What strategies optimize synthetic yield of this compound?

- Methodological Answer :

- Reagent Selection : Use chloroacetyl chloride for efficient amide bond formation. Pre-activate amines with bases (e.g., triethylamine) to enhance reactivity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility. For cyclohexyl group incorporation, low-temperature reactions (0–5°C) reduce side-product formation .

- Catalysis : Explore coupling agents like HATU or EDCI for sterically hindered intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Multi-Assay Validation : Compare results across cell-based (e.g., MTT assays) and biochemical (e.g., enzyme inhibition) platforms. For example, if anticancer activity is claimed, validate in ≥3 cell lines (e.g., CRC, NSCLC) .

- Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways. Cross-reference with structurally similar compounds (e.g., cyclohexyl-containing acetamides) to pinpoint structure-activity relationships .

Q. How to design experiments investigating biomolecular interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., kinases). Use BSA as a negative control .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions. For membrane proteins, reconstitute in nanodiscs to maintain native conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.